Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside
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Overview
Description
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside is a complex carbohydrate derivative known for its significant role in the synthesis of pharmaceutical compounds. This compound is characterized by its unique molecular structure, which includes allyl and benzylidene groups attached to a mannopyranoside backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside typically involves the protection of hydroxyl groups followed by allylation and benzylidene formation. The process begins with the protection of the 4,6-hydroxyl groups using benzylidene, followed by the allylation of the 2,3-hydroxyl groups. The reaction conditions often include the use of bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Common substitution reactions include nucleophilic substitution where the allyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for allylation
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In studies involving carbohydrate-protein interactions and enzyme inhibition.
Medicine: For the development of pharmaceutical compounds targeting specific diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl α-D-mannopyranoside: A simpler derivative lacking the allyl and benzylidene groups.
Methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside: Similar structure but with fewer allyl groups
Uniqueness
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside is unique due to its dual allyl groups and benzylidene protection, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and in studies involving carbohydrate chemistry.
Properties
IUPAC Name |
(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-7,8-bis(prop-2-enoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-4-11-22-17-16-15(25-20(21-3)18(17)23-12-5-2)13-24-19(26-16)14-9-7-6-8-10-14/h4-10,15-20H,1-2,11-13H2,3H3/t15-,16-,17+,18+,19?,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKYMGOFTWEBLP-GDJIPBGISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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